Cas no 6072-57-7 (3-Methyl-2,3-dihydro-1H-inden-1-one)

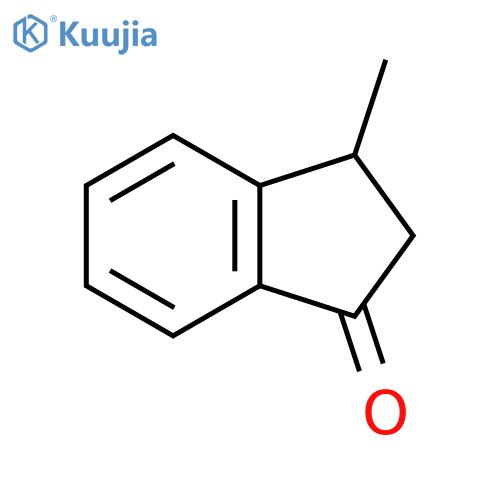

6072-57-7 structure

商品名:3-Methyl-2,3-dihydro-1H-inden-1-one

3-Methyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-2,3-dihydro-1H-inden-1-one

- 3-Methyl-1-indanone

- 2-methyl-1-indanone

- 3-methyl-2,3-dihydroinden-1-one

- 3-Methyl-indan-1-one

- 3-Methylindan-1-one

- AKOS016038081

- 3-Methyl-1-indanone, 99%

- 3-Methylindanone

- AKOS000249461

- F8884-2040

- 2,3-Dihydro-3-methyl-1H-inden-1-one

- XJW7YA5CLT

- FT-0659583

- 1-Indanone, 3-methyl-

- AM1094

- NSC89554

- 1H-Inden-1-one, 2,3-dihydro-3-methyl-

- SCHEMBL20368206

- 3-METHYLINDANONE, (+/-)-

- AC-23412

- 6072-57-7

- MFCD00156725

- SCHEMBL181579

- EN300-66017

- 1H-Inden-1-one,3-dihydro-3-methyl-

- NSC 89554

- AS-5626

- 3-methyl-2,3-dihydro-inden-1-one

- NSC-89554

- Z335243948

- UNII-XJW7YA5CLT

- H10914

- DB-001259

- SY109868

-

- MDL: MFCD00156725

- インチ: 1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3

- InChIKey: XVTQSYKCADSUHN-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=CC=CC=2C(C)C1

計算された属性

- せいみつぶんしりょう: 146.07300

- どういたいしつりょう: 146.073

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

- 色と性状: ベージュクリスタル

- 密度みつど: 1.075 g/mL at 25 °C(lit.)

- ふってん: 70-72 °C/0.7 mmHg(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: n20/D 1.558(lit.)

- PSA: 17.07000

- LogP: 2.37650

- ようかいせい: 未確定

3-Methyl-2,3-dihydro-1H-inden-1-one セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S22-S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36/37/39;S22

- リスク用語:R22; R36/37/38

3-Methyl-2,3-dihydro-1H-inden-1-one 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-Methyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66017-10.0g |

3-methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 95% | 10g |

$237.0 | 2023-05-03 | |

| abcr | AB225893-5 g |

3-Methylindan-1-one; 95% |

6072-57-7 | 5 g |

€311.30 | 2023-07-20 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024227-1g |

3-Methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 99% | 1g |

¥840 | 2024-05-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123327-1g |

3-Methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 98% | 1g |

¥699.90 | 2023-09-02 | |

| Life Chemicals | F8884-2040-1g |

3-methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 95%+ | 1g |

$39.0 | 2023-09-05 | |

| Apollo Scientific | OR25011-250mg |

3-Methylindan-1-one |

6072-57-7 | 98% | 250mg |

£17.00 | 2025-03-21 | |

| Enamine | EN300-66017-5.0g |

3-methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 95% | 5g |

$138.0 | 2023-05-03 | |

| Enamine | EN300-66017-0.1g |

3-methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 95% | 0.1g |

$19.0 | 2023-05-03 | |

| Chemenu | CM290287-1g |

3-Methyl-2,3-dihydro-1H-inden-1-one |

6072-57-7 | 95% | 1g |

$*** | 2023-03-31 | |

| abcr | AB225893-5g |

3-Methylindan-1-one, 95%; . |

6072-57-7 | 95% | 5g |

€311.30 | 2024-06-10 |

3-Methyl-2,3-dihydro-1H-inden-1-one 関連文献

-

Saeed Masoum,Hooman Seifi,Ebrahim Haghir Ebrahimabadi Anal. Methods 2013 5 4639

-

Tanmoy Chanda,Maya Shankar Singh Org. Biomol. Chem. 2016 14 8895

-

3. Stabilised enamine anions. Generation and alkylation of anions stabilised as cyclopentadienide enamine systemsHugh W. Thompson,Bruno S. Huegi J. Chem. Soc. Perkin Trans. 1 1976 1603

-

4. Migratory tendencies for 1,5-sigmatropic shifts in the 1,3-dimethylindene systemDavid W. Jones,Robert J. Marmon J. Chem. Soc. Perkin Trans. 1 1993 681

-

5. 541. The synthesis of some new phenolsR. E. Dean,A. Midgley,E. N. White,D. McNeil J. Chem. Soc. 1961 2773

6072-57-7 (3-Methyl-2,3-dihydro-1H-inden-1-one) 関連製品

- 4593-38-8(5-Methyl-1-indanone)

- 68140-48-7(Traesolide)

- 13171-00-1(Celestolide)

- 17496-14-9(2-methylindan-1-one)

- 24644-78-8(4-Methyl-2,3-dihydro-1H-inden-1-one)

- 16618-72-7(3-Phenyl-1-indanone)

- 4600-82-2(5-Ethyl-2,3-dihydro-1H-inden-1-one)

- 24623-20-9(6-Methyl-1-indanone)

- 83-33-0(2,3-dihydro-1H-inden-1-one)

- 19832-98-5(4-methyl-1,2,3,4-tetrahydronaphthalen-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6072-57-7)3-Methyl-2,3-dihydro-1H-inden-1-one

清らかである:99%

はかる:5g

価格 ($):215.0

atkchemica

(CAS:6072-57-7)3-Methyl-2,3-dihydro-1H-inden-1-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ